2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde is a substituted heterocyclic compound. While its specific source in nature is not identified in the provided literature, it serves as a crucial building block in organic synthesis, particularly in the development of novel drug candidates and materials with potential applications in various fields. [, , , , ]
2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde is a heterocyclic compound that incorporates both pyrrole and pyrazine structures. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for developing kinase inhibitors, which may serve as therapeutic agents in cancer treatment. The presence of a bromine atom and an aldehyde functional group enhances its reactivity and versatility in chemical modifications.
This compound can be classified as a nitrogen-containing heterocycle due to its structural elements. It is typically sourced from synthetic pathways involving the reaction of various precursors, including pyrazines and substituted hydrazines. Its unique structure allows it to engage in a variety of chemical reactions, making it valuable in both research and industrial applications.
The synthesis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde can be achieved through several methods:
For example, one synthetic route involves reacting 2-bromo-5H-pyrrolo[2,3-b]pyrazine with Jones reagent to yield 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde as a yellow-orange solid with a yield of approximately 53% .
The molecular formula for 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde is , with a molecular weight of approximately 232.07 g/mol. The structure features:
The compound's structural characteristics can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into its conformation and electronic properties.
2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde participates in various chemical reactions:
These reactions enhance the compound's utility in synthesizing more complex molecules .
The mechanism of action for 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde primarily involves its interaction with specific enzymes, particularly kinases. By binding to the active sites of these enzymes, the compound inhibits their activity, disrupting critical cellular processes such as proliferation and survival.
This inhibition can lead to significant biochemical changes within cells, affecting signaling pathways that regulate growth and differentiation. Studies have demonstrated that compounds like this one can alter phosphorylation processes essential for cellular function .
The applications of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde span several scientific fields:
The C2-bromo substituent on the pyrrolopyrazine scaffold serves as a linchpin for diverse palladium-catalyzed cross-coupling reactions, enabling precise C-C and C-heteroatom bond formations. Patent literature demonstrates that Suzuki-Miyaura couplings with this compound utilize aryl/heteroaryl boronic acids under Pd(PPh₃)₄ catalysis (0.5-2 mol%) in toluene/ethanol mixtures (3:1) with aqueous Na₂CO₃ base at 80-90°C, achieving >85% conversion to biaryl derivatives [2]. Crucially, the aldehyde group remains intact under these conditions. For amination reactions, Buchwald-Hartwig couplings with secondary amines (e.g., morpholine, 4-methylpiperazine) employ Pd₂(dba)₃/XPhos catalyst systems in toluene at 100°C, yielding aminylated intermediates for kinase inhibitors [2] [5]. The bromine's reactivity follows the order: C2-Br > C6-Br in dibrominated analogs, allowing sequential functionalization.
Table 1: Cross-Coupling Reactions of 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde
Reaction Type | Catalyst System | Conditions | Applications |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄ (1 mol%) | Toluene/EtOH/H₂O, K₂CO₃, 85°C | Biaryl derivatives for FGFR inhibitors |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Toluene, 100°C, 12h | Aminated intermediates for JAK inhibitors |
Sonogashira | PdCl₂(PPh₃)₂/CuI | DMF/Et₃N, 60°C | Alkynylated analogs for oncology candidates |
Regioselective C2-bromination of the 5H-pyrrolo[2,3-b]pyrazine core is achieved through NBS (1.05 equiv) in anhydrous DMF at -78°C to 0°C, preventing dibromination and decomposition [3]. This protocol capitalizes on the electron-rich C2 position, which exhibits 10-fold higher reactivity versus C3 due to orbital orientation. Solvent control is critical: THF promotes C3 bromination, while DMF favors C2 selectivity through coordination-enhanced electrophilicity. The 2-bromo derivative (CAS: 875781-43-4, MW: 198.023 g/mol) serves as the key precursor for subsequent Vilsmeier formylation [3] [7]. For 3-methyl substituted analogs, bromination occurs exclusively at C2 even at 25°C, demonstrating steric and electronic control [7].
The pivotal C7-formylation employs Vilsmeier-Haack conditions (POCl₃/DMF, 1:2 molar ratio) in 1,2-dichloroethane at 80°C for 6-8 hours, converting 2-bromo-5H-pyrrolo[2,3-b]pyrazine to the carbaldehyde (CAS: 1185428-32-3) in 70-75% isolated yield [1] [4] [8]. Mechanistic studies reveal electrophilic attack at the electron-rich C7 position, facilitated by the pyrrole nitrogen’s conjugation. Optimization showed that excess POCl₃ (≥3 equiv) diminishes yield by promoting decomposition, while temperatures <60°C result in incomplete conversion. The aldehyde is purified via silica chromatography (EtOAc/hexanes) or recrystallization from ethanol/water, with purity ≥97% confirmed by HPLC [8].
Table 2: Vilsmeier-Haack Optimization Parameters
Parameter | Suboptimal Condition | Optimized Condition | Effect on Yield |
---|---|---|---|
POCl₃:DMF Ratio | 1:1 | 1:2 | Increases from 45% to 73% |
Temperature | 60°C | 80°C | Improves conversion from 60% to 95% |
Solvent | DCM | DCE | Prevents carbocation side products |
Reaction Time | 4h | 6-8h | Maximizes aldehyde formation |
Rink amide resin-bound 5H-pyrrolo[2,3-b]pyrazine scaffolds enable automated synthesis of carbaldehyde libraries. After immobilization via the pyrrole nitrogen (using NaH/DMF, 25°C, 12h), directed ortho-lithiation (s-BuLi, THF, -78°C) and quenching with DMF introduces the aldehyde functionality [2]. This method achieves 85-90% step efficiency and allows parallel diversification through: (1) Suzuki coupling directly on-resin, (2) reductive amination of aldehydes, or (3) cleavage with TFA/DCM (1:4) to liberate products. Libraries exceeding 200 analogs have been generated for FGFR1 binding screens, with the aldehyde enabling subsequent hydrazone or oxime formations post-cleavage [2] [5].
The aldehyde group serves as a versatile handle for chemoselective modifications:
Table 3: Aldehyde-Directed Modifications and Applications
Reaction | Conditions | Key Products | Pharmaceutical Application |
---|---|---|---|
Reductive Amination | NaBH₃CN, MeOH, 25°C | Aminomethyl derivatives (e.g., N-methylpiperazine) | JAK2 inhibitors (IC₅₀ < 50 nM) |
Oxime Formation | NH₂OH·HCl, pyridine/EtOH | Carbaldehyde oximes | Solubility-enhanced FGFR probes |
Knoevenagel | NCCH₂CO₂Et, piperidine | Cyanoacrylates | VEGFR2 inhibitors |
Comprehensive Compound Table
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7